1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione
Description
Nomenclature and Classification
1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione (CAS RN: 1249751-76-5) is a heterocyclic organic compound belonging to the imidazolidine-trione family. Its systematic IUPAC name, 1-(4-chloro-3-fluorophenyl)-2,4,5-imidazolidinetrione , reflects its structural features: a five-membered imidazolidine ring substituted with three ketone groups (at positions 2, 4, and 5) and a 4-chloro-3-fluorophenyl group at position 1. The molecular formula is C₉H₄ClFN₂O₃ , with a molecular weight of 242.59 g/mol.
The compound is classified as:
- A tricyclic ketone due to its three carbonyl groups.
- A halogenated aromatic derivative (chlorine and fluorine substituents).
- A member of the imidazolidine-trione family, which shares structural similarities with parabanic acid (imidazolidine-2,4,5-trione).
| Property | Value |
|---|---|
| CAS RN | 1249751-76-5 |
| Molecular Formula | C₉H₄ClFN₂O₃ |
| Molecular Weight | 242.59 g/mol |
| SMILES | O=C1NC(=O)N(C1=O)c1ccc(c(c1)F)Cl |
| InChI Key | RFYLHOIPLWMXEJ-UHFFFAOYSA-N |
Historical Development of Imidazolidine-2,4,5-trione Research
The exploration of imidazolidine-triones began with the synthesis of parabanic acid in the 19th century. However, substituted derivatives like this compound emerged more recently, driven by advances in heterocyclic chemistry and pharmaceutical interest in bioactive scaffolds.
Key milestones:
- Early 2000s : Development of imidazolidine-triones as soluble epoxide hydrolase (sEH) inhibitors, highlighting their potential in modulating inflammation.
- 2010s : Synthesis of halogenated analogs, including chloro- and fluoro-substituted variants, to enhance electronic properties and binding affinity.
- Post-2020 : Optimization of synthetic routes for 1-aryl-imidazolidine-triones, with this compound representing a case study in regioselective halogenation.
Structural Overview and Chemical Context
The molecule consists of a planar imidazolidine ring fused with three ketone groups, creating a rigid, electron-deficient core. The 4-chloro-3-fluorophenyl substituent introduces steric bulk and electronic effects:
- Chlorine at position 4 enhances lipophilicity and stabilizes the aromatic ring via inductive effects.
- Fluorine at position 3 modulates electronic density through its strong electronegativity, influencing hydrogen-bonding interactions.
Crystallographic studies of related imidazolidine-triones (e.g., 1-(2,6-diisopropyl-phenyl)-3-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-imidazolidine-2,4,5-trione) reveal a triclinic crystal system with two independent molecules per unit cell, suggesting potential polymorphism in this class.
Significance in Heterocyclic Chemistry
Imidazolidine-triones are prized for their:
- Reactivity : The electron-withdrawing ketone groups activate the ring for nucleophilic substitution, enabling functionalization at positions 1 and 3.
- Biological relevance : Their structural mimicry of urea and hydantoin scaffolds makes them candidates for enzyme inhibition (e.g., acetylcholinesterase).
- Synthetic versatility : They serve as intermediates in the preparation of fused heterocycles, such as purine analogs.
The chloro-fluoro substitution pattern in this compound exemplifies strategic halogenation to balance solubility and target engagement—a critical consideration in medicinal chemistry.
Properties
IUPAC Name |
1-(4-chloro-3-fluorophenyl)imidazolidine-2,4,5-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClFN2O3/c10-5-2-1-4(3-6(5)11)13-8(15)7(14)12-9(13)16/h1-3H,(H,12,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYLHOIPLWMXEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=O)C(=O)NC2=O)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClFN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Disubstituted Ureas as Key Intermediates
- The starting materials are aryl amines such as 4-chloro-3-fluoroaniline.
- These amines are reacted with isocyanates or carbamoyl chlorides to form disubstituted ureas.
- The reaction is typically carried out in an aprotic solvent such as dichloromethane (DCM) at low temperatures (0–5 °C) to control reactivity and avoid side reactions.
Cyclization to Imidazolidine-2,4,5-trione Core
- The disubstituted ureas undergo cyclization using reagents like oxalyl chloride.
- The reaction is performed in dichloromethane at low temperature (0–5 °C).
- After the reaction, the product precipitates upon addition of a non-polar solvent such as n-hexane.
- Purification is achieved by dissolving the crude product in DCM and re-precipitating with n-hexane, yielding high purity compounds with yields between 80% and 90%.
Example from Literature
- A similar synthesis was reported for 1-(aryl)-3-substituted imidazolidine-2,4,5-triones, where the disubstituted ureas were treated with oxalyl chloride in DCM, followed by precipitation with n-hexane and purification by recrystallization.
- Characterization techniques include melting point determination, and NMR spectroscopy (^1H, ^13C, ^19F), IR spectroscopy, and elemental analysis.
Alternative Synthetic Routes and Process Optimization
One-Pot Multi-Step Synthesis
- A one-pot synthesis combining several reaction steps without isolation of intermediates has been developed for related compounds, improving yield and reducing the use of toxic reagents.
- For example, chlorination of a quinazolinone derivative with thionyl chloride, followed by reaction with 3-chloro-4-fluoroaniline and subsequent substitution with a nucleophile, can be combined in a single pot to achieve high yields (~95%) and purity (>98%).
- This method avoids the use of highly toxic N,N-dimethylaniline and reduces solvent and reagent consumption.
Avoidance of Toxic Reagents and Improved Solvent Use
- The newer methods replace toxic reagents like N,N-dimethylaniline with less hazardous amines.
- Solvents such as DMSO are replaced by cheaper and more environmentally friendly solvents like tetrahydrofuran (THF) and tert-butanol mixtures.
- These changes contribute to safer and more scalable processes suitable for industrial applications.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Notes | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Formation of disubstituted urea | 4-chloro-3-fluoroaniline + isocyanate/carbamoyl chloride in DCM, 0–5 °C | Controlled temperature to avoid side reactions | 80–90 | High |
| Cyclization to imidazolidine-2,4,5-trione | Treatment with oxalyl chloride in DCM at 0–5 °C | Precipitation with n-hexane, recrystallization | 80–90 | High |
| One-pot multi-step synthesis | Thionyl chloride chlorination, reaction with 3-chloro-4-fluoroaniline, nucleophilic substitution in THF/tert-butanol mixture, RT to 15 °C | Avoids toxic reagents, solvent recycling | ~95 | >98 |
Research Findings and Analytical Characterization
- The lipophilicity of related imidazolidine-2,4,5-trione derivatives has been studied using the shake-flask method to determine partition coefficients (log Kow), which correlate with biological activity.
- Structural confirmation is typically achieved by single-crystal X-ray diffraction, especially for complex derivatives.
- NMR spectroscopy (^1H, ^13C, ^19F) provides detailed information on the substitution pattern and purity.
- Elemental analysis (CHN) confirms the composition and purity.
- IR spectroscopy confirms the presence of characteristic imidazolidine-2,4,5-trione functional groups.
Chemical Reactions Analysis
1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The trione functionality can be reduced to form diols or other reduced forms, while oxidation can further functionalize the molecule.
Cycloaddition Reactions: The imidazolidine ring can participate in cycloaddition reactions, forming complex heterocyclic structures
Common reagents used in these reactions include strong nucleophiles like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride . Major products formed from these reactions include substituted imidazolidines, various heterocycles, and functionalized phenyl derivatives .
Scientific Research Applications
1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interaction of small molecules with biological targets, aiding in the design of more effective therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application but often involve modulation of signaling pathways related to inflammation or cell proliferation .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key analogs of 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione include:
- Melting Points : The presence of electron-withdrawing groups (e.g., Cl, F) and bulky substituents (e.g., isopropyl) correlates with higher melting points due to increased molecular rigidity and intermolecular interactions .
- Lipophilicity (log Kow) : The 4-isopropyl substituent in compound 3d increases lipophilicity (log Kow = 3.12), enhancing membrane permeability . The chloro-fluoro substitution in the target compound may similarly elevate log Kow compared to unsubstituted analogs.
Crystallographic and Spectroscopic Data
- NMR Spectroscopy : Fluorine substituents generate distinct <sup>19</sup>F-NMR signals (δ: −115.59 to −115.63), useful for structural confirmation .
Biological Activity
1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and comparative studies with related compounds.
Chemical Structure and Properties
Chemical Formula: CHClFNO
CAS Number: 1249751-76-5
The compound features a unique imidazolidine core substituted with a chloro and a fluoro group on the phenyl ring, which may enhance its reactivity and biological profile.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate several signaling pathways involved in inflammation and cancer proliferation. The exact mechanisms are still under investigation but may include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to reduced cell proliferation in cancer cells.
- Receptor Modulation: It may interact with receptors that regulate inflammatory responses, thus exhibiting anti-inflammatory properties.
Anticancer Properties
Recent studies have explored the anticancer potential of compounds related to this compound. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (μmol/L) | Mechanism |
|---|---|---|---|
| ZQL-4c | MCF-7 | 2.96 (24h), 1.06 (48h) | Induces apoptosis via oxidative stress |
| ZQL-4c | MDA-MB-231 | 0.80 (24h), 0.67 (48h) | G2/M phase arrest |
| ZQL-4c | SK-BR-3 | 1.21 (24h), 0.79 (48h) | Suppresses Notch-AKT signaling |
These findings indicate that modifications to the imidazolidine structure can lead to enhanced anticancer activity.
Enzyme Inhibition Studies
The compound has also been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE):
| Compound | AChE IC50 (μmol/L) | BChE IC50 (μmol/L) |
|---|---|---|
| 1-(4-Chlorophenyl)-3-substituted | 13.8 | Not specified |
| Rivastigmine | Reference | Reference |
Research indicates that certain derivatives exhibit higher AChE inhibition than standard drugs like rivastigmine, highlighting their potential as therapeutic agents in treating neurodegenerative diseases.
Comparative Studies
This compound can be compared with other similar compounds to understand its unique properties better:
| Compound Name | Chloro Substituent | Fluoro Substituent | Biological Activity |
|---|---|---|---|
| 1-(4-Chlorophenyl)imidazolidine-2,4,5-trione | Present | Absent | Lower reactivity |
| 1-(4-Fluorophenyl)imidazolidine-2,4,5-trione | Absent | Present | Different profile |
| 1-Phenylimidazolidine-2,4,5-trione | Absent | Absent | Simplified analog |
The presence of both chloro and fluoro groups enhances the compound's reactivity and specificity in biological applications.
Case Studies
Several case studies have documented the effects of related compounds on specific cancer types:
- Breast Cancer Study : A derivative similar to this compound was found to significantly inhibit breast cancer cell growth by inducing apoptosis and cell cycle arrest.
- Neurodegenerative Disease Research : Compounds derived from the imidazolidine structure have been shown to effectively inhibit cholinesterases in vitro, suggesting their potential for treating Alzheimer's disease.
Q & A
Basic Research Question: What are the optimal synthetic routes for 1-(4-chloro-3-fluorophenyl)imidazolidine-2,4,5-trione, and how can reaction conditions be systematically optimized?
Methodological Answer:
The synthesis of imidazolidine-trione derivatives typically involves cyclocondensation reactions. For example, substituted imidazolidine-triones are synthesized via a two-step process: (i) formation of the imidazole ring using aldehydes/ketones and ammonium acetate under reflux, followed by (ii) oxidation to introduce the trione moiety . Key parameters for optimization include solvent polarity (e.g., DMF vs. ethanol), temperature (80–120°C), and catalyst choice (e.g., acetic acid or Lewis acids). Evidence from analogous compounds (e.g., 1-(4-cyanophenyl)-substituted derivatives) highlights the importance of electron-withdrawing substituents (e.g., chloro, fluoro) in modulating reaction rates and yields .
Basic Research Question: How can researchers validate the structural integrity of this compound using spectroscopic techniques?
Methodological Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. For instance, in 1,3-substituted imidazolidine-triones, the -NMR spectrum typically shows resonances for aromatic protons (δ 7.2–8.1 ppm) and methyl/methylene groups (δ 2.5–4.0 ppm). -NMR is essential for verifying fluorophenyl substituents, with chemical shifts near δ -115 ppm . High-resolution mass spectrometry (HRMS) and IR spectroscopy (C=O stretches at ~1700–1750 cm) further corroborate molecular weight and functional groups.
Basic Research Question: What strategies are recommended for assessing the purity of this compound, particularly in the presence of byproducts from halogenated precursors?
Methodological Answer:
Reverse-phase HPLC with UV detection (λ = 254 nm) is effective for purity analysis. A C18 column and gradient elution (e.g., acetonitrile/water) can resolve halogenated byproducts. For example, impurities from incomplete fluorination or chlorination can be quantified using calibration curves of reference standards. Additionally, differential scanning calorimetry (DSC) can identify melting point deviations caused by contaminants .
Advanced Research Question: How do steric and electronic effects of the 4-chloro-3-fluorophenyl substituent influence the compound’s reactivity in nucleophilic addition reactions?
Methodological Answer:
The chloro and fluoro groups exert competing electronic effects: the electron-withdrawing fluorine enhances electrophilicity at the trione carbonyl, while the chlorine introduces steric hindrance. Experimental studies on analogous compounds (e.g., 3-chloro-4-methylphenyl derivatives) show that nucleophilic attack occurs preferentially at the less hindered carbonyl position. Density Functional Theory (DFT) calculations can model charge distribution and transition states to predict regioselectivity .
Advanced Research Question: What experimental and computational approaches resolve contradictions in reported solubility data for halogenated imidazolidine-triones?
Methodological Answer:
Discrepancies in solubility (e.g., polar vs. nonpolar solvents) may arise from polymorphic forms or measurement protocols. Researchers should:
- Conduct parallel experiments using standardized methods (e.g., shake-flask technique).
- Compare with computational solubility predictions via COSMO-RS models.
- Characterize crystal forms via X-ray diffraction to identify polymorph-dependent solubility .
Advanced Research Question: How can researchers design a factorial experiment to evaluate the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
A 2 factorial design (factors: pH [4–10], temperature [25–60°C]) with stability (% degradation) as the response variable is optimal. Replicate experiments at center points (e.g., pH 7, 42.5°C) assess curvature. Analytical methods like LC-MS quantify degradation products (e.g., hydrolyzed trione rings). Statistical tools (ANOVA, response surface modeling) identify significant factors and interactions .
Advanced Research Question: What methodologies enable the integration of spectroscopic data with theoretical frameworks to explain anomalous spectroscopic behavior?
Methodological Answer:
Anomalies (e.g., unexpected -NMR shifts) can be investigated by:
- Correlating experimental data with time-dependent DFT (TD-DFT) simulations of chemical shifts.
- Exploring solvent effects via polarizable continuum models (PCM).
- Validating hydrogen bonding or tautomerism using variable-temperature NMR .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
